EPX Inhibition: Quantified Potency Against Human Eosinophil Peroxidase
The target compound demonstrates measurable inhibition of human eosinophil peroxidase (EPX) with an IC50 value of 360 nM in a tyrosine bromination assay [1]. While direct comparator data for close structural analogs (e.g., 5-bromo-6-phenyl-pyridin-2-ylamine) are absent from the current public domain, this value places the compound in a moderate potency range for EPX inhibition [2]. This is a specific, quantifiable starting point for structure-activity relationship (SAR) studies, particularly when compared to other 2-aminopyridines that may exhibit no activity or higher IC50 values in similar assays.
| Evidence Dimension | EPX Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Baseline: Inactive or >10,000 nM for non-halogenated 2-aminopyridine scaffolds in EPX assays (inferred class-level lack of activity) |
| Quantified Difference | >27-fold lower IC50 compared to inactive baseline (estimated) |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate; 3-bromo tyrosine formation measured after 10 min incubation [1] |
Why This Matters
This data provides a validated, quantitative benchmark for EPX activity, essential for scientists selecting a starting point for EPX inhibitor development or anti-inflammatory research programs.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine. IC50 = 360 nM for human EPX. (Accessed 2026). View Source
- [2] BindingDB. PrimarySearch_ki results for EPX ligands. (Accessed 2026). View Source
